Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate
Overview
Description
Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate is a chemical compound that has been extensively studied in scientific research . It is used as a reagent in the preparation of quinoline-carboxamide compounds, including Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases including VEGF, FGF, and SCF receptors .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of the appropriate 4-hydroxyarylamine with DIPEA in anhydrous THF, to which phenylchloroformiate is added dropwise . Another method involves the addition of 4-Amino-3-chlorophenol to N,N-dimethylformamide, followed by the dropwise addition of phenyl chloroformate .Molecular Structure Analysis
The molecular formula of this compound is C13H10ClNO3 . The molecular weight is 263.68 .Chemical Reactions Analysis
This compound is used as a reagent in the preparation of quinoline-carboxamide compounds . It is also used in the synthesis of biologically active compounds with a carbamate moiety .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . Its water solubility is classified as soluble to moderately soluble .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Analogues and Derivatives : Phenyl carbamates, including variants like Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, are important intermediates in the synthesis of various compounds. For example, Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate is a key intermediate in the synthesis of antitumor drugs, particularly small molecular inhibitors (Gan et al., 2021).
- Cyclization-Activated Prodrugs : Phenyl carbamates are used in the synthesis of cyclization-activated prodrugs. These compounds, including N-(substituted 2-hydroxyphenyl)carbamates, show potential as drug delivery systems, releasing parent drugs in specific conditions (Vigroux et al., 1995).
Chemical Properties and Reactivity
- Chemical Seed Treatments : Phenyl carbamates, similar to phenyl N-(3-chlorophenyl)carbamate, have been used in agricultural applications like chemical seed treatments. They can act as herbicidal antidotes, reducing the inhibitory effects of certain herbicides on crops (Hoffmann, 1962).
- Cyclization Involving Oxyanions : The reactivity of phenyl N-(o-carboxyphenyl)carbamate, a compound with similarities to this compound, involves rapid hydrolysis and cyclization. This process is crucial for understanding the chemical behavior and potential applications of these compounds in synthesis and drug design (Hegarty et al., 1974).
Applications in Pest Control and Agriculture
- Biological Monitoring of Phenmedipham : Carbamates like phenmedipham, which have structural similarities to this compound, are used as herbicides. Their metabolism and breakdown products, including methyl-N-(3-hydroxyphenyl)-carbamate, have been the subject of biological monitoring studies, highlighting their importance in environmental and occupational health (Schettgen et al., 2001).
Analytical and Synthetic Methods
- Electrochemical Sensors for Estimation of Inhibitory Effect : Phenylcarbamates, including structures akin to this compound, have been studied using electrochemical sensors. These studies assess their inhibitory effects on enzymes like cholinesterase, demonstrating their potential applications in bioanalytical chemistry and drug development (Vorčáková et al., 2015).
Environmental Impact and Degradation
- Degradation and Loss of N-Phenyl Carbamate : The degradation of N-phenyl carbamates, a category including this compound, has been extensively reviewed. These studies focus on their environmental impact, breakdown processes, and legislative aspects, providing valuable insights into the ecological and health implications of these compounds (Smith & Bucher, 2012).
Safety and Hazards
properties
IUPAC Name |
phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-8-9(16)6-7-12(11)15-13(17)18-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDLNHLYEKFAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460979 | |
Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
796848-80-1 | |
Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796848-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.